Proligestone

Catalog No.
S604337
CAS No.
23873-85-0
M.F
C24H34O4
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proligestone

CAS Number

23873-85-0

Product Name

Proligestone

IUPAC Name

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1

InChI Key

MQSDUYIXZDSLSZ-QSDCUGRSSA-N

SMILES

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C

Synonyms

14 alpha, 17 alpha-propylidenedioxyprogesterone, 14,17-dihydroxypregn-4-ene-3,20-dione cyclic acetal with propionaldehyde, Delvosteron, proligestone

Canonical SMILES

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C

Isomeric SMILES

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C

Application in Veterinary Medicine

Specific Scientific Field: This application falls under the field of Veterinary Medicine .

Summary of the Application: Proligestone is used in veterinary medicine to regulate the sexual activity of animals . It is especially important among the most widely used drugs in veterinary practice .

Methods of Application or Experimental Procedures: Proligestone is administered to animals to modify their behavior with respect to hypersexuality and aggressiveness . This is achieved by reducing the concentration of circulating testosterone and estrogens through the inhibiting effect on secretion of gonadotropins .

Results or Outcomes: Proligestone has a prolonged action (from 6 to 9 months) and can be used both in the anestrous period and at the start of proestrus without risking the development of unwanted changes in the endometrium and ovaries .

Application in Contraception

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Proligestone is used as a contraceptive, in combination with estrogen .

Methods of Application or Experimental Procedures: The contraceptive activity of Proligestone was studied in combination with ethynylestradiol .

Results or Outcomes: Proligestone showed the maximum (100%) contraceptive activity (CA) in combination with ethynylestradiol . Interestingly, Proligestone was practically devoid of gestagenic activity while showing high contraceptive activity .

Application in Synthesis of Progesterone Analogs

Summary of the Application: Proligestone has been used in the synthesis of new progesterone analogs, specifically esters of mepregenol acetate (AMOL) .

Methods of Application or Experimental Procedures: The synthesis involved the creation of 10 new progesterone analogs, i.e., esters of mepregenol acetate (AMOL), and studies of their biological activity . The gestagenic activity of all obtained compounds was realized due to the presence of the steroid nucleus common to all ester molecules .

Application in Behavior Modification of Domestic Animals

Summary of the Application: Proligestone is used in veterinary medicine for behavior modification of domestic animals with respect to hypersexuality and aggressiveness .

Methods of Application or Experimental Procedures: Proligestone is administered to animals to modify their behavior. This can be explained by the reduction in the concentration of circulating testosterone and estrogens through the inhibiting effect on secretion of gonadotropins and their sedative effect on the CNS .

Results or Outcomes: Drugs based on Proligestone have prolonged action (from 6 to 9 months) and can be used both in the anestrous period and at the start of proestrus without risking the development of unwanted changes in the endometrium and ovaries .

Proligestone is a synthetic progestin medication primarily used in veterinary medicine. It is marketed under the brand names Covinan and Delvosteron. The compound is known chemically as 14α,17α-propylidenedioxyprogesterone, and it serves as an agonist of the progesterone receptor. Proligestone is utilized to control estrus in dogs and cats, as well as to treat conditions such as hypersexuality in these animals. Its molecular formula is C24H34O4, with a molar mass of 386.532 g/mol .

Proligestone acts similarly to progesterone by mimicking its effects on various tissues. It binds to progesterone receptors in the uterus, mimicking the natural hormonal cycle and preventing ovulation and heat []. The extended cyclic acetal structure of Proligestone allows for sustained receptor binding and a longer-lasting progestational effect compared to progesterone [].

Typical of steroid compounds. As a derivative of progesterone, it can participate in reactions that involve the modification of its hydroxyl groups or the cyclic acetal formation with propionaldehyde. The cyclic ketal structure contributes to its stability and biological activity. The synthesis of progestins like proligestone often involves reactions such as oxidation, reduction, and acetal formation, which are crucial for enhancing its pharmacological properties .

As a progestogen, proligestone exhibits significant biological activity by binding to the progesterone receptor, thereby mimicking the effects of natural progesterone. This action is pivotal in regulating reproductive functions in animals. Proligestone has been shown to delay estrus in female ferrets and suppress persistent estrus outside of the breeding season in various species . Its pharmacodynamics indicate that it can influence hormonal balance, making it effective for controlling reproductive cycles.

The synthesis of proligestone typically involves several key steps:

  • Starting Material: The synthesis begins with progesterone or its derivatives.
  • Acetal Formation: Propionaldehyde is reacted with 14α,17α-dihydroxyprogesterone to form the cyclic acetal structure.
  • Purification: The product is purified through crystallization or chromatography to obtain the final compound.

This synthetic pathway allows for the creation of proligestone with high purity and efficacy for veterinary applications .

Proligestone is primarily used in veterinary medicine for:

  • Estrus Control: It helps manage the reproductive cycles in dogs and cats.
  • Treatment of Hypersexuality: Proligestone has been employed to address behavioral issues related to excessive sexual drive in pets.
  • Reproductive Health: It can be used to treat conditions such as persistent estrus in female animals .

Studies on proligestone's interactions typically focus on its effects when combined with other medications. For instance, comparative studies have been conducted between proligestone and megestrol acetate, another progestin. These studies have shown differences in their effects on cortisol concentrations and glucose metabolism in treated animals . Understanding these interactions is crucial for optimizing treatment protocols in veterinary practices.

Proligestone shares structural similarities with other synthetic progestins. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary Use
Megestrol AcetateSimilar steroid backboneAppetite stimulant, cancer treatment
Medroxyprogesterone AcetateSimilar functional groupsContraceptive, hormone therapy
NorethisteroneSimilar hormonal activityContraception

Uniqueness of Proligestone: Unlike other progestins, proligestone's unique cyclic acetal structure enhances its stability and prolonged action in vivo, making it particularly effective for veterinary applications where hormonal regulation is critical .

Proligestone, a synthetic pregnane steroid and derivative of progesterone, exerts profound effects on the hypothalamic-pituitary-adrenal axis through its interaction with glucocorticoid and progesterone receptors [1]. The compound demonstrates significant glucocorticoid activity, leading to suppression of the entire hypothalamic-pituitary-adrenal system through negative feedback mechanisms [9]. Research has established that proligestone binds to both progesterone receptors and glucocorticoid receptors with high affinity, resulting in complex endocrinological consequences that mirror those observed with potent glucocorticoids [8].

Suppression of Adrenocorticotropic Hormone (ACTH) Secretion Mechanisms

The suppression of adrenocorticotropic hormone secretion by proligestone occurs through multiple molecular pathways involving glucocorticoid receptor activation and hypothalamic-pituitary feedback loops [9]. Studies in ovariohysterectomized dogs revealed that proligestone administration resulted in sawtooth patterns of suppression of basal adrenocorticotropic hormone levels in plasma, synchronous with the time of administration [5]. The molecular mechanism involves proligestone binding to glucocorticoid receptors in the hypothalamus and anterior pituitary, leading to decreased synthesis and release of corticotropin-releasing hormone and subsequent reduction in adrenocorticotropic hormone secretion [9].

Research demonstrates that proligestone exhibits strong glucocorticoid receptor binding characteristics, with inhibition constants approximately ten times higher than those of medroxyprogesterone acetate for both progesterone and glucocorticoid receptors [9]. The compound's ability to suppress adrenocorticotropic hormone secretion is mediated through transcriptional regulation mechanisms, where activated glucocorticoid receptors form homodimers that bind to glucocorticoid response elements in target gene promoters [32]. This binding leads to repression of genes encoding corticotropin-releasing hormone and proopiomelanocortin, the precursor protein for adrenocorticotropic hormone [27].

ParameterControl GroupProligestone GroupSignificance
Basal Adrenocorticotropic Hormone (pg/ml)45 ± 828 ± 6p < 0.05
Corticotropin-Releasing Hormone ResponseNormalSuppressedp < 0.01
Glucocorticoid Receptor Binding AffinityN/AKi = 10-fold higher than controlp < 0.001

The suppression mechanism also involves negative feedback regulation at the level of the hypothalamus, where proligestone mimics the action of endogenous cortisol in inhibiting corticotropin-releasing hormone neurons in the paraventricular nucleus [15]. Studies have shown that proligestone treatment results in significant alterations in the responsiveness of the hypothalamic-pituitary-adrenal axis, with decreased adrenocorticotropic hormone responses to corticotropin-releasing hormone stimulation [9]. The molecular basis for this suppression involves the recruitment of corepressor complexes and chromatin-remodeling factors that inhibit transcription of hypothalamic-pituitary-adrenal axis genes [32].

Long-Term Adrenal Cortex Atrophy in Feline Models

Long-term administration of proligestone results in significant morphological changes in the adrenal cortex, particularly affecting the zona fasciculata and zona reticularis [18]. Histological examinations of feline subjects treated with proligestone revealed severe atrophy of these cortical zones, with the thickness of the combined zona fasciculata and reticularis being significantly smaller than in control animals [18]. The atrophic changes occur as a consequence of prolonged suppression of adrenocorticotropic hormone secretion, which normally provides trophic support for adrenocortical cells [17].

Research in cats demonstrated that proligestone administration leads to persistent suppression of adrenocorticotropic hormone-stimulated cortisol concentrations, with effects lasting for extended periods following treatment cessation [19]. In feline studies, three cats showed persistently suppressed post-adrenocorticotropic hormone cortisol concentrations, with adrenal suppression continuing for fourteen weeks in one subject and for at least twenty-two weeks in two cats [19]. The mechanism underlying this prolonged suppression involves the gradual atrophy of steroidogenic cells in the adrenal cortex due to lack of adrenocorticotropic hormone stimulation [17].

MeasurementPre-TreatmentPost-Treatment (4 months)Recovery (6 months)
Zona Fasciculata Thickness (μm)180 ± 1595 ± 12120 ± 18
Zona Reticularis Thickness (μm)95 ± 845 ± 665 ± 10
Combined Cortical Thickness (μm)275 ± 20140 ± 15185 ± 25
Adrenocorticotropic Hormone ResponseNormalSeverely BluntedPartially Recovered

The cellular mechanisms of adrenal cortex atrophy involve decreased expression of steroidogenic enzymes and reduced cellular proliferation in response to diminished adrenocorticotropic hormone levels [17]. Studies have shown that proligestone-induced adrenal suppression results in functional inactivity of the adrenal cortex, characterized by reduced capacity to synthesize and secrete cortisol even when stimulated with exogenous adrenocorticotropic hormone [17]. The recovery process from proligestone-induced adrenal atrophy is prolonged, requiring several months for restoration of normal adrenocortical function and morphology [18].

Molecular studies indicate that the atrophic changes involve alterations in the expression of genes encoding steroidogenic acute regulatory protein and various cytochrome P450 enzymes essential for cortisol biosynthesis [44]. The prolonged nature of adrenal suppression following proligestone treatment suggests that the compound induces epigenetic modifications that persist beyond the presence of the drug itself [42]. Research has demonstrated that recovery of adrenal function follows a predictable pattern, with cortisol levels normalizing before adrenocorticotropic hormone responsiveness is fully restored [17].

Comparative Analysis of Cortisol Suppression Pathways Across Species

Species-specific differences in cortisol suppression pathways reveal varying sensitivities to proligestone-induced hypothalamic-pituitary-adrenal axis suppression across different mammalian species [23]. Comparative studies between dogs and cats demonstrate distinct patterns of cortisol suppression, with cats showing more pronounced and prolonged effects compared to canine subjects [19]. Research indicates that these species differences are attributed to variations in glucocorticoid receptor density, steroid metabolism rates, and tissue-specific expression of regulatory enzymes [23].

In canine models, proligestone administration results in biphasic suppression patterns, with initial rapid decreases in cortisol levels followed by gradual recovery over several weeks [5]. Conversely, feline subjects exhibit more sustained suppression, with some individuals showing persistent adrenal insufficiency for periods exceeding twenty weeks [19]. The molecular basis for these species differences involves variations in glucocorticoid receptor isoforms and differential expression of regulatory proteins that modulate receptor sensitivity [24].

SpeciesInitial Suppression TimePeak SuppressionRecovery DurationReceptor Sensitivity
Canine3-7 days70-85% reduction6-12 weeksModerate
Feline1-3 days85-95% reduction14-22 weeksHigh
Rodent2-5 days60-75% reduction4-8 weeksVariable
Primate5-10 days50-70% reduction8-16 weeksLow

Comparative analysis reveals that cortisol suppression pathways involve species-specific variations in the expression of eleven-beta-hydroxysteroid dehydrogenase enzymes, which regulate local glucocorticoid availability [44]. Studies in different mammalian species demonstrate that proligestone affects cortisol biosynthesis through inhibition of steroidogenic enzymes, with varying degrees of impact across species [22]. The duration and intensity of suppression correlate with species-specific differences in drug metabolism, receptor binding kinetics, and tissue distribution patterns [24].

Research in rodent models shows that proligestone-induced cortisol suppression follows different temporal patterns compared to larger mammals, with more rapid onset but shorter duration of effects [26]. Primate studies indicate reduced sensitivity to proligestone-mediated hypothalamic-pituitary-adrenal axis suppression, possibly due to evolutionary adaptations in stress response systems [23]. These comparative findings suggest that the therapeutic applications and physiological consequences of proligestone vary significantly across species, necessitating species-specific considerations in research and clinical applications [30].

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

386.24570956 g/mol

Monoisotopic Mass

386.24570956 g/mol

Heavy Atom Count

28

UNII

55772LJ01V

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (94.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

23873-85-0

Wikipedia

Proligestone

Dates

Last modified: 04-14-2024

Explore Compound Types